molecular formula C12H9BrN2S B1606471 AZOBENZENE-2-SULFENYL BROMIDE* CAS No. 2849-62-9

AZOBENZENE-2-SULFENYL BROMIDE*

Cat. No.: B1606471
CAS No.: 2849-62-9
M. Wt: 293.18 g/mol
InChI Key: OGLDNEGRIQZFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azobenzene-2-sulfenyl bromide: is an organic compound characterized by the presence of an azo group (-N=N-) and a sulfenyl bromide group (-S-Br) attached to the azobenzene structure. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azobenzene-2-sulfenyl bromide can be synthesized through several methods. One common approach involves the reaction of azobenzene with sulfur bromide (S2Br2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of azobenzene-2-sulfenyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Azobenzene-2-sulfenyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium dithionite, zinc dust.

Major Products Formed:

  • Substituted azobenzene derivatives.
  • Sulfonyl azobenzene compounds.
  • Hydrazo compounds.

Mechanism of Action

The mechanism of action of azobenzene-2-sulfenyl bromide involves its reactivity with nucleophiles and its ability to undergo photoisomerization. The sulfenyl bromide group acts as an electrophile, reacting with nucleophilic sites on target molecules. Additionally, the azo group can switch between trans and cis isomers upon exposure to light, leading to changes in the compound’s chemical and physical properties .

Comparison with Similar Compounds

Uniqueness: Azobenzene-2-sulfenyl bromide is unique due to the presence of both the azo group and the sulfenyl bromide group, which confer distinct reactivity and photoresponsive properties. This combination makes it a versatile reagent in various chemical and biological applications .

Properties

CAS No.

2849-62-9

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

(2-phenyldiazenylphenyl) thiohypobromite

InChI

InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H

InChI Key

OGLDNEGRIQZFIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr

2849-62-9

Pictograms

Acute Toxic

Origin of Product

United States

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